

Selectivity of (R)-MPH-220 for Myosin Isoforms: A Technical Guide

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Compound of Interest

Compound Name: (R)-MPH-220

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This technical guide provides an in-depth analysis of the selectivity profile of **(R)-MPH-220**, a stereoisomer of the novel myosin inhibitor MPH-220. While its enantiomer, (S)-MPH-220, is a potent and highly selective inhibitor of fast skeletal muscle myosin-2, **(R)-MPH-220** exhibits a significantly weaker inhibitory effect. This document collates the available quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental pathways.

Executive Summary

MPH-220 is a next-generation muscle relaxant that directly targets the myosin motor protein, offering a distinct mechanism of action compared to centrally acting muscle relaxants.^[1] Its therapeutic potential lies in its remarkable selectivity for fast skeletal muscle myosin-2 isoforms, thereby avoiding off-target effects on cardiac, smooth, and non-muscle myosins.^[1] This selectivity is conferred by a single amino acid difference in the drug-binding pocket between myosin isoforms. However, the inhibitory activity of MPH-220 is highly dependent on its stereochemistry. The S(-) enantiomer is the primary active form, demonstrating potent inhibition of fast skeletal myosin. In contrast, the R(+) enantiomer, **(R)-MPH-220**, is substantially less active, exhibiting a fourfold weaker effect on muscle force relaxation.^[1]

Data Presentation: Quantitative Selectivity of MPH-220

The inhibitory activity of MPH-220 across various myosin-2 isoforms has been quantified using actin-activated ATPase assays. The half-maximal inhibitory concentrations (IC₅₀) from these experiments are summarized below. It is important to note that these values were determined for the potent S(-) enantiomer. The IC₅₀ for **(R)-MPH-220** is expected to be significantly higher.

Myosin Isoform	Source	IC ₅₀ of (S)-MPH-220 (μM)	Notes
Skeletal Myosin-2 (Fast)	Rabbit Psoas Muscle	0.3 ± 0.03	High sensitivity to inhibition.
Skeletal Myosin-2 (Slow) / β-Cardiac Myosin	Porcine Heart Left Ventricle	> 100	Essentially no inhibition observed.
Smooth Muscle Myosin-2	Chicken Gizzard	> 100	No significant inhibition.
Non-Muscle Myosin-2A (NM2A)	Human (expressed)	> 100	No significant inhibition.
Non-Muscle Myosin-2B (NM2B)	Human (expressed)	> 100	No significant inhibition.
Non-Muscle Myosin-2C (NM2C)	Human (expressed)	> 100	No significant inhibition.
β-Cardiac Myosin	Human (expressed)	> 100	Confirms lack of cardiac off-target activity.

Data sourced from Gyimesi M, et al. Cell. 2020 Oct 15;183(2):335-346.e13.

Mechanism of Action and Selectivity

MPH-220 binds to the blebbistatin-binding cavity of the myosin motor domain, a pocket that is crucial for the conformational changes that drive muscle contraction.^[1] The compound stabilizes the myosin in a pre-powerstroke, actin-detached state, thus inhibiting the ATPase cycle and preventing force generation.

The high selectivity for fast skeletal myosin isoforms is attributed to a key amino acid residue within this binding pocket. Fast skeletal myosins possess a leucine residue at this position, which accommodates the morpholino group of MPH-220.[2] In contrast, cardiac, smooth, and non-muscle myosin isoforms have a bulkier phenylalanine residue at the equivalent position, which creates a steric clash with MPH-220, preventing high-affinity binding and inhibition.[1]

Experimental Protocols

The determination of MPH-220's selectivity relies on two primary experimental procedures: the purification of myosin isoforms and the subsequent actin-activated ATPase activity assays.

Purification of Myosin Isoforms

Objective: To isolate pure and active myosin-2 isoforms from various tissue sources or expression systems.

Protocol for Tissue-Sourced Myosin (e.g., Rabbit Psoas, Porcine Ventricle):

- **Tissue Homogenization:** Muscle tissue is minced and homogenized in a low-salt buffer (e.g., containing KCl, phosphate buffer, MgCl₂, and protease inhibitors) to extract myofibrils.
- **Myosin Extraction:** The myofibrillar pellet is washed and then resuspended in a high-salt extraction buffer (e.g., containing high concentrations of KCl, phosphate buffer, ATP, and DTT) to solubilize myosin.
- **Actin Removal:** The solution is centrifuged at high speed to pellet the actin filaments and other insoluble components.
- **Ammonium Sulfate Precipitation:** Myosin is precipitated from the supernatant by the gradual addition of ammonium sulfate. The protein pellet is collected by centrifugation.
- **Dialysis:** The myosin pellet is redissolved in a high-salt buffer and dialyzed extensively against a low-salt buffer to induce the formation of myosin filaments.
- **Clarification:** The filament solution is clarified by centrifugation to remove any aggregated protein.

- **Final Purification:** The myosin is further purified using techniques like ion-exchange chromatography or gel filtration to ensure high purity. Protein concentration and purity are assessed by SDS-PAGE.

Actin-Activated ATPase Inhibition Assay

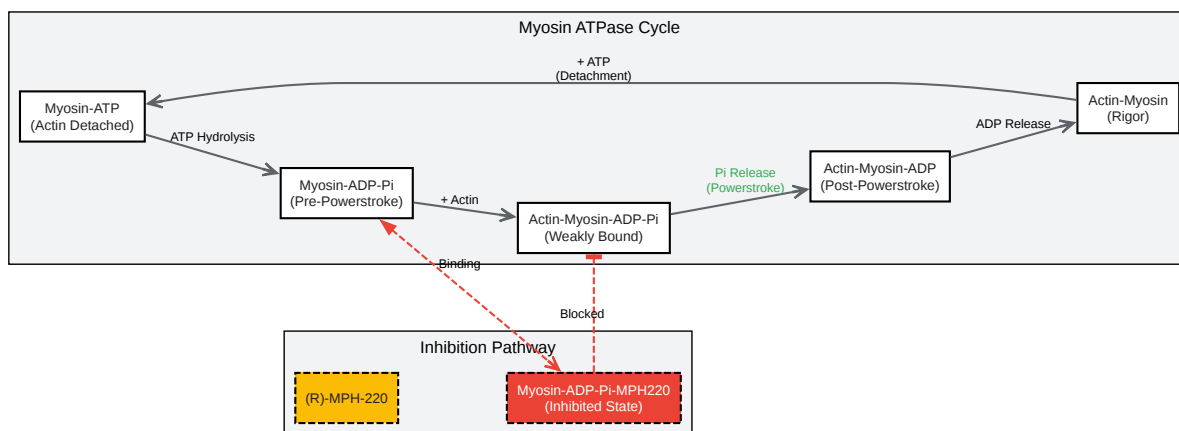
Objective: To measure the rate of ATP hydrolysis by a specific myosin isoform in the presence of actin and to determine the inhibitory effect of **(R)-MPH-220**.

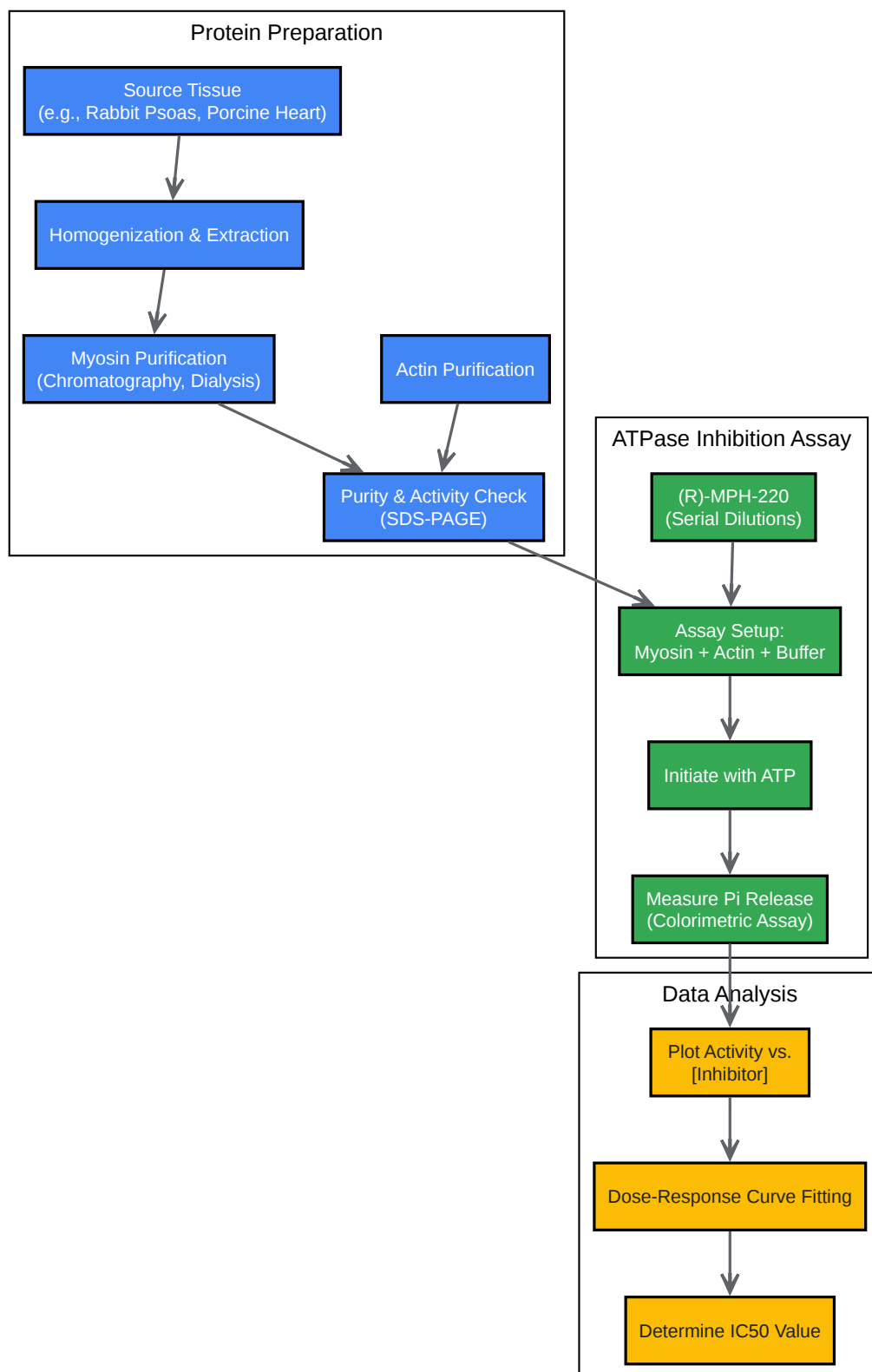
Protocol:

- **Reaction Mixture Preparation:** A reaction buffer is prepared containing imidazole, KCl, MgCl₂, and EGTA at a physiological pH (typically 7.4).
- **Protein Preparation:** Purified myosin subfragment-1 (S1) and filamentous actin (F-actin) are added to the reaction buffer.
- **Inhibitor Addition:** Varying concentrations of **(R)-MPH-220** (or its enantiomer/racemic mixture) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture. Control reactions receive the solvent alone.
- **Initiation of Reaction:** The reaction is initiated by the addition of ATP.
- **Measurement of Phosphate Release:** The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is typically done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically at approximately 650 nm.^[3]
- **Data Analysis:** The ATPase activity (rate of Pi release) is plotted against the inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

Myosin ATPase and Inhibition Cycle





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